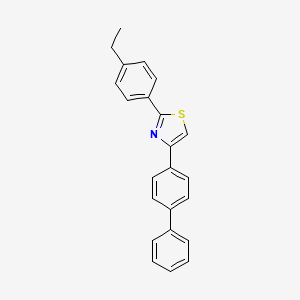

4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole

Description

Overview of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. nih.govglobalresearchonline.net Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug discovery. nih.gov The thiazole moiety is a key component in a number of FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The structural rigidity and planarity of the thiazole ring also make it an attractive component for the design of organic electronic materials.

Strategic Design and Rationale for the Investigation of Aryl-Substituted Thiazoles, Specifically 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole

The general structure of 2,4-diarylthiazoles, to which this compound belongs, allows for systematic modifications of the aryl substituents to fine-tune the molecule's properties. The biphenyl (B1667301) group at the 4-position introduces an extended π-conjugated system, which can influence the molecule's photophysical properties and its potential for intermolecular π-stacking interactions. The 4-ethylphenyl group at the 2-position provides a non-polar, hydrophobic domain that can affect solubility and interactions with biological targets.

The rationale for investigating such compounds often stems from the desire to create novel molecules with enhanced biological activity or specific material properties. For instance, in drug design, the aryl groups can be tailored to fit into the binding pockets of specific enzymes or receptors. researchgate.net In materials science, the extended aromatic systems are often designed to promote charge transport or to create liquid crystalline phases.

A common synthetic route to 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. tandfonline.com Variations of this method and other modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions, have been developed to improve yields and introduce a wider variety of substituents. nih.gov

Current Research Frontiers and Potential of the Thiazole Scaffold in Advanced Materials and Chemical Biology

The versatility of the thiazole scaffold continues to drive research in several advanced fields. In materials science, thiazole-containing polymers and small molecules are being explored for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to modify the electronic properties of the thiazole ring through substitution makes it a valuable building block for creating materials with tailored optoelectronic characteristics.

In chemical biology, thiazole derivatives are being investigated as probes to study biological processes and as potential therapeutic agents. nih.govresearchgate.net For example, fluorescently-labeled thiazole compounds can be used to visualize specific cellular components or to monitor enzyme activity. Furthermore, the development of thiazole-based compounds that can inhibit protein-protein interactions or target specific DNA sequences is an active area of research. acs.org The diverse biological activities reported for 2,4-disubstituted thiazoles, including anticancer and antimicrobial effects, underscore the ongoing potential of this class of compounds in drug discovery. nih.govnih.gov

Scope and Objectives of the Research Outline

The intended scope of a detailed investigation into this compound would be to synthesize the compound, fully characterize its chemical and physical properties, and evaluate its potential in specific applications. The objectives would include:

Synthesis and Characterization: To develop an efficient synthetic route to this compound and to characterize its structure and purity using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: To determine key physicochemical properties, including its absorption and emission spectra, electrochemical behavior, and thermal stability.

Biological Evaluation: To screen the compound for a range of biological activities, such as cytotoxicity against cancer cell lines, antimicrobial activity, and enzyme inhibition.

Material Properties: To investigate its potential for applications in materials science, for example, by studying its liquid crystalline behavior or its performance in an electronic device.

Due to the current lack of specific published data for this compound, the above objectives represent a hypothetical research program.

Properties

IUPAC Name |

2-(4-ethylphenyl)-4-(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NS/c1-2-17-8-10-21(11-9-17)23-24-22(16-25-23)20-14-12-19(13-15-20)18-6-4-3-5-7-18/h3-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBLBDKAPULXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224241 | |

| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347815-20-6 | |

| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347815-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-[1,1′-biphenyl]-4-yl-2-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations

Development and Optimization of Synthetic Pathways to 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole

The primary challenge in synthesizing this molecule lies in the efficient and regioselective construction of the 2,4-diarylthiazole scaffold. This has led to the adaptation of established methods and the exploration of novel catalytic approaches.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comijper.org For the target compound, this compound, this would involve the reaction of 2-bromo-1-(biphenyl-4-yl)ethan-1-one with 4-ethylthiobenzamide.

Modern refinements to the Hantzsch synthesis focus on improving yields, simplifying procedures, and employing greener reaction conditions. One-pot, multi-component variations have been developed where the α-haloketone is generated in situ, or where the entire condensation is facilitated by a reusable catalyst. nih.gov For instance, studies have shown that heterogeneous catalysts like silica-supported tungstosilicic acid can effectively promote the reaction, often with the benefit of being easily recoverable and reusable. nih.gov

Furthermore, the regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While condensation with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents, conducting the reaction under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org This highlights the importance of pH control in directing the outcome of the cyclization, a crucial consideration for ensuring the correct isomer formation in complex syntheses.

Table 1: Selected Hantzsch Synthesis Adaptations

| Starting Materials | Catalyst/Conditions | Key Feature | Reported Yields |

|---|---|---|---|

| α-bromoketone, Thiourea | Silica Supported Tungstosilisic Acid, Ultrasonic Irradiation | Green, reusable catalyst, one-pot procedure | 79-90% nih.gov |

| 2-bromoacetophenones, Thiourea | Solvent-free, no catalyst | Eco-friendly, rapid reaction | Good organic-chemistry.org |

| α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C | Alters regioselectivity to form 2-imino isomers | Up to 73% for specific isomers rsc.org |

Palladium catalysis offers powerful and versatile tools for the synthesis of the 2,4-diarylthiazole scaffold, either through building the biphenyl (B1667301) moiety or by directly arylating a pre-formed thiazole ring.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for constructing the C-C bond of the biphenyl group. mdpi.com This strategy would typically involve coupling 4-bromophenylboronic acid with a suitable thiazole derivative bearing a halogen at the 4-position, or conversely, coupling a 4-(4-bromophenyl)thiazole (B159989) with phenylboronic acid. The general catalytic cycle for Suzuki coupling involves oxidative addition of an organic halide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.com Optimization of this reaction often involves screening various palladium sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), ligands (e.g., XPhos, SPhos), and bases (e.g., Na₂CO₃, K₃PO₄). mdpi.comnih.gov

Direct C-H arylation has emerged as a more atom-economical alternative, obviating the need for pre-functionalized starting materials. nih.gov This approach could be used to directly arylate the 4-position of a 2-(4-ethylphenyl)thiazole (B3266261) with a biphenyl source or to arylate the biphenyl group itself. Mechanistic studies suggest these reactions can proceed via a turnover-limiting oxidation of a dimeric palladium complex. nih.gov

Table 2: Palladium-Catalyzed Suzuki Coupling Optimization Parameters

| Catalyst | Ligand | Base | Solvent | Outcome |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Na₂CO₃ | Toluene/Water | High Yield mdpi.com |

| Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ | Toluene/Water | Most Effective Yield mdpi.com |

| Pd(OAc)₂ | CataCXium A | Na₂CO₃ | Toluene/Water | Low Yield mdpi.com |

| Pd(dppf)Cl₂ | (dppf) | K₃PO₄ | Isopropyl Alcohol | Moderate to High Yield mdpi.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov The one-pot Hantzsch synthesis described earlier is a prime example of an MCR approach to thiazole synthesis. nih.gov

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. nih.gov The application of microwave irradiation to the synthesis of thiazoles has demonstrated significant advantages over conventional heating methods. bepls.com These advantages include dramatically reduced reaction times (from hours to minutes), higher product yields, and often, enhanced selectivity. nih.govresearchgate.net

Microwave assistance has been successfully applied to various thiazole synthesis methods, including Hantzsch-type reactions and palladium-catalyzed cross-couplings. bepls.comresearchgate.net For example, Suzuki cross-coupling reactions to produce aryl-substituted heterocycles have been shown to proceed efficiently in water under microwave irradiation, offering a greener and faster alternative to traditional methods. researchgate.net Similarly, one-pot, multi-component syntheses of thiazole derivatives can be significantly expedited with microwave heating, leading to excellent yields in a fraction of the time required for conventional refluxing. nih.govbrieflands.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazonoyl chloride + Maleimide + Thiosemicarbazide | Conventional | 10-12 hours | 65-75% | nih.gov |

| Hydrazonoyl chloride + Maleimide + Thiosemicarbazide | Microwave | 10-15 minutes | 85-94% | nih.gov |

| 3-oxo-2-arylhydrazonopropanal + Acetoacetanilide | Conventional (Toluene) | 2 hours | 60% (product 3a) + 36% (product 4a) | nih.gov |

| 3-oxo-2-arylhydrazonopropanal + Acetoacetanilide | Microwave (Toluene) | 3 minutes | 68% (product 3a) + 25% (product 4a) | nih.gov |

| Tetrahydro-1,3-thiazepine synthesis | Conventional (PPA) | 15 hours | No desired product | beilstein-journals.org |

| Tetrahydro-1,3-thiazepine synthesis | Microwave (PPSE) | 8 minutes | 73% | beilstein-journals.org |

Functionalization and Derivatization Strategies for this compound

Once the core thiazole structure is assembled, further functionalization can be undertaken to modify its properties. Regioselective substitution is key to controllably introducing new groups onto the heterocyclic ring.

For the compound this compound, the primary site available for substitution on the thiazole ring is the C5 position. Direct C-H functionalization, particularly through palladium catalysis, is the most advanced strategy for achieving this transformation.

Research has shown that the regioselectivity of C-H arylation on the thiazole ring can be precisely controlled by the choice of catalyst system. nih.gov Specifically, C5-arylation can be favored by using a palladium catalyst in combination with a specific ligand, such as bathophenanthroline (B157979) (Bphen), and a base like K₃PO₄. nih.gov This allows for the sequential arylation of thiazole, providing a route to triarylated scaffolds. nih.gov Ligand-free palladium-catalyzed arylation at the C5 position has also been reported, further simplifying the synthetic protocol. dntb.gov.ua

Computational models suggest that the C5 arylation of thiazole may proceed through a bimetallic palladium complex, a pathway that is distinct from that of C2 arylation. nih.gov This mechanistic understanding is crucial for the rational design of catalysts and conditions to achieve high regioselectivity in the derivatization of pre-formed thiazole systems.

Introduction of Diverse Substituents on the Phenyl and Biphenylyl Moieties

The functionalization of the phenyl and biphenylyl rings attached to the thiazole core is crucial for tuning the molecule's properties. This is often achieved either by building the thiazole from pre-functionalized precursors or by post-synthetic modification of the aryl systems.

A primary strategy involves the palladium-catalyzed direct C-H arylation of a pre-formed thiazole core. This method allows for the introduction of various aryl groups at specific positions on the thiazole ring, although it is more commonly used for C-5 arylation. organic-chemistry.orgnih.govacs.org For a molecule like this compound, the aryl moieties are typically introduced as part of the initial building blocks. For instance, the Hantzsch thiazole synthesis, a cornerstone method, involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net To introduce diversity, one can use a range of substituted thioamides and substituted α-bromoketones. For example, to modify the 2-phenyl group, various substituted thiobenzamides can be employed. Similarly, to alter the 4-biphenylyl group, one would start with a substituted 2-bromoacetyl-biphenyl.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental. nih.gov A synthetic route could involve coupling a boronic acid derivative, like (3-adamant-1-yl)-(4-fluorophenyl)boronic acid, with a brominated thiazole to introduce a complex substituent onto one of the aryl rings. nih.gov The functional group tolerance of these reactions is broad, allowing for the presence of acetyl, nitro, nitrile, fluoro, and trifluoromethyl groups on the coupling partners. organic-chemistry.orgnih.gov This chemo-selectivity enables the synthesis of highly functionalized diaryl-thiazole derivatives.

Furthermore, substituents can be introduced at the 2-amino position of a 2-aminothiazole (B372263) precursor, which is subsequently transformed. This allows for the incorporation of benzamides, heterocyclic amides, and fatty amides, diversifying the molecule's structure. mdpi.com

Table 1: Examples of Substituent Introduction on Aryl Thiazole Scaffolds This table is interactive. Click on the headers to sort.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Substituent Introduced | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4'-bromoacetophenone | Thiourea | Cu-NP/C | 4-Bromophenyl at C4 | 91 | tandfonline.com |

| 2-Bromo-4'-nitroacetophenone | Thiourea | Cu-NP/C | 4-Nitrophenyl at C4 | 93 | tandfonline.com |

| Thiazole | 4-Bromoacetophenone | Pd(OAc)₂ | 4-Acetylphenyl at C5 | 98 | organic-chemistry.org |

| Thiazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | 4-Nitrophenyl at C5 | 95 | organic-chemistry.org |

| (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid | 2-Bromo-thiazole derivative | Pd(PPh₃)₄ | 3-(Adamant-1-yl)-4-fluorophenyl | 75 | nih.gov |

| 4-Bromobenzonitrile | Thioacetamide | Hantzsch Synthesis | 4-Cyanophenyl at C2 | - | |

| 4'-Bromo-4-acetylbiphenyl | Thioacetamide | Hantzsch Synthesis | 4-Acetyl-4'-biphenylyl at C4 | - |

Methodologies for Scaffold Diversification and Library Synthesis

Creating libraries of related compounds is essential for screening and drug discovery. For aryl-substituted thiazoles, several methodologies have been developed to generate molecular diversity efficiently.

One-pot, multi-component reactions are a powerful tool for library synthesis. These reactions combine three or more starting materials in a single step to produce complex molecules, avoiding the need for isolating intermediates. nih.gov For example, a three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and various hydrazonoyl chlorides can produce a library of thiazolyl-hydrazono-ethylthiazole derivatives. nih.gov Similarly, four-component reactions involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) have been used to create libraries of substituted imidazoles, a strategy adaptable to other azoles. organic-chemistry.orgresearchgate.net

Iridium-catalyzed ylide insertion chemistry offers another sophisticated route to thiazole libraries. This method is noted for its tolerance of a wide range of functional groups and heterocyclic substituents, which can be challenging to incorporate using classical methods like the Hantzsch synthesis. nih.gov This process allows for the rapid generation of a broad selection of analogues. nih.gov

Solid-phase synthesis has also been reported for the preparation of organic libraries of aminothiazoles. tandfonline.com This technique involves attaching a starting material to a solid support, performing a series of reactions, and then cleaving the final product from the support, which simplifies purification and allows for automation. The synthesis of a library of thirty novel 2-amino-4,5-diarylthiazole derivatives with diverse substituents at the C2, C4, and C5 positions highlights the potential of this approach to generate a wide array of analogues for biological evaluation. mdpi.com

Table 2: Methodologies for Thiazole Library Synthesis This table is interactive. Click on the headers to sort.

| Methodology | Key Reactants | Key Features | Product Class | Reference |

|---|---|---|---|---|

| One-Pot Three-Component Reaction | Benzylidenehydrazinyl-thiazole, Thiosemicarbazide, Hydrazonoyl Chlorides | High efficiency, single step | Thiazolyl-hydrazono-ethylthiazoles | nih.gov |

| Iridium-Catalyzed Ylide Insertion | Sulfoxonium ylides, Thioamides | Broad substrate tolerance, mild conditions | Diverse 2,4-substituted thiazoles | nih.gov |

| Solid-Phase Synthesis | Polymer-bound precursors | Simplified purification, potential for automation | 2-Aminothiazoles | tandfonline.com |

| Multi-Component Domino Reaction | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Green solvent (H₂O), microwave conditions | Trisubstituted thiazoles | bepls.com |

Green Chemistry Principles Applied to the Synthesis of Aryl-Substituted Thiazoles

The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce environmental impact by using safer solvents, minimizing energy consumption, and employing recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a key green technology. nih.gov It often leads to dramatically reduced reaction times, higher yields, and can be performed with greener solvents like water or ethanol, or even under solvent-free conditions. bepls.comnih.govjmrionline.com The synthesis of thiazole derivatives via microwave irradiation is considered an effective and eco-friendly approach. nih.govacs.org For instance, a microwave-assisted, catalyst-free multicomponent reaction in water has been developed for the synthesis of trisubstituted thiazoles. bepls.com

The choice of solvent and catalyst is paramount. Water is an ideal green solvent, and several thiazole syntheses have been developed to proceed efficiently in aqueous media. bepls.comresearchgate.net Solvent-free, or solid-state, reactions represent another important green strategy, eliminating solvent waste entirely. organic-chemistry.orgresearchgate.net The use of heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu-NP/C), is advantageous as they can be easily separated from the reaction mixture and recycled. tandfonline.com Furthermore, natural and biodegradable catalysts, such as lemon juice, combined with renewable energy sources like concentrated solar radiation, have been successfully used for synthesizing related heterocyclic compounds, showcasing a highly sustainable approach. nih.gov

Methodologies that improve atom economy are also central to green chemistry. Direct arylation reactions catalyzed by ligand-free palladium systems are beneficial as they avoid the need for organometallic derivatives and reduce waste compared to traditional cross-coupling reactions. organic-chemistry.orgnih.gov One-pot syntheses also contribute to green chemistry by reducing the number of steps and purification procedures, thereby saving energy and reducing solvent use. nih.govorganic-chemistry.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Aryl-Thiazoles This table is interactive. Click on the headers to sort.

| Approach | Conditions | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Hantzsch | Reflux, several hours | - | Ethanol/DMF | Well-established | nih.gov |

| Green Approach | |||||

| Microwave-Assisted | 2-3 minutes | AlCl₃ | Solvent-free | Rapid reaction, high yield, no solvent waste | jmrionline.com |

| Heterogeneous Catalysis | Reflux, 1 hour | Cu-NP/C | Ethanol | Recyclable catalyst, good yield | tandfonline.com |

| Natural Catalyst/Solar Energy | 10 minutes (CSR) | Lemon Juice | - | Renewable energy and catalyst, rapid, high yield | nih.gov |

| Catalyst-Free Domino Reaction | Microwave, 15-20 min | None | Water | No catalyst, green solvent, high yield | bepls.com |

| Ligand-Free Direct Arylation | 150 °C | Pd(OAc)₂ | DMA | No ligand needed, reduced waste | organic-chemistry.org |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the biphenyl (B1667301), ethylphenyl, and thiazole (B1198619) moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is for illustrative purposes, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₂- | ~2.7 | ~29 |

| Ethyl -CH₃ | ~1.3 | ~15 |

| Thiazole-H | ~7.5-7.8 | ~115-120 |

| Aromatic-H | ~7.2-8.2 | ~125-145 |

| Thiazole-C2 | - | ~165-170 |

| Thiazole-C4 | - | ~150-155 |

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Crystal Packing Analysis

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, molecules of this compound would be expected to pack in a specific arrangement dictated by various intermolecular forces. Although no specific crystal structure is available for this compound, related structures show that C–H⋯N and C–H⋯π interactions are common in the crystal packing of thiazole derivatives. chemicalbook.com The large aromatic surfaces of the biphenyl and ethylphenyl groups create opportunities for π-π stacking interactions, which would play a significant role in stabilizing the crystal lattice. Hydrogen bonding, while not as prominent as in molecules with O-H or N-H groups, could occur through weak C-H···S or C-H···N interactions. chemicalbook.com

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in this compound has not been documented in the available literature. Similarly, there are no published studies on its co-crystallization, a technique used to modify the physicochemical properties of a solid by combining it with another molecule in the same crystal lattice. Studies on other substituted thiazoles suggest that the flexibility of the phenyl and biphenyl groups could potentially allow for different packing arrangements, making polymorphism a possibility. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Vibrational Modes and Structural Confirmations

Raman spectroscopy would complement the FT-IR data, often providing stronger signals for symmetric, non-polar bonds. A Raman study on a biphenyl-containing spirobifluorene derivative highlighted the strong signals from symmetric ring stretching modes. Similar strong signals would be anticipated for the biphenyl and thiazole moieties in the target compound.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is for illustrative purposes, as specific experimental data is not publicly available.)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=C Aromatic Stretch | 1600-1450 | 1600-1450 |

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₃H₁₉NS), HRMS would verify its molecular formula.

Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns. The molecular ion peak would be expected, and fragmentation would likely involve cleavage at the bonds connecting the ring systems and the loss of the ethyl group. Analysis of the fragmentation of related thiazole derivatives can help in predicting the likely fragmentation pathways for the title compound. For instance, cleavage of the ethyl group from the phenyl ring and fragmentation of the thiazole ring are plausible pathways.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate electronic parameters. kbhgroup.inmdpi.comresearchgate.net These calculations provide a detailed picture of the molecule's electronic landscape.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and chemical stability. nih.gov

Generally, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For a compound like 4-(4-biphenylyl)-2-(4-ethylphenyl)thiazole, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the thiazole ring and the biphenyl (B1667301) system, which act as the π-bonding orbitals. nih.gov The LUMO, representing the π-antibonding orbitals, would also be spread across this conjugated system. nih.gov The electronic structure and HOMO-LUMO gap can be fine-tuned by adding electron-donating or electron-withdrawing groups to the molecule. rsc.org

Table 1: Key Electronic Properties Derived from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (I ≈ -EHOMO). | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (A ≈ -ELUMO). | Measures the molecule's ability to be reduced. |

| Global Hardness (η) | Resistance of the chemical potential to change with respect to the number of electrons (η = (I-A)/2). | A large value indicates high stability. nih.gov |

| Global Softness (S) | The reciprocal of global hardness (S = 1/2η). | A large value indicates high reactivity. nih.gov |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in

This approach can predict absorption energies, oscillator strengths (f), and the nature of electronic transitions. kbhgroup.in For thiazole derivatives, TD-DFT calculations can determine how different parts of the molecule contribute to specific electronic transitions, for instance, from a π orbital on the biphenyl group to a π* orbital on the thiazole ring. These calculations are often performed in different solvents to simulate experimental conditions and account for solvatochromic effects. kbhgroup.innih.gov

Similarly, theoretical vibrational spectra (FT-IR) can be calculated. mdpi.com After geometry optimization, the vibrational frequencies are computed. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data, aiding in the precise assignment of vibrational modes like C-H stretches, C=N stretches, and ring vibrations. kbhgroup.inmdpi.comresearchgate.net A good correlation between the computed and experimental spectra confirms that the calculated molecular geometry is accurate. kbhgroup.in

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. nih.gov

These simulations provide insights into the molecule's behavior in a solution, showing how it interacts with solvent molecules and how its different parts, such as the biphenyl and ethylphenyl groups, rotate and flex. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. nih.gov This information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Quantum Chemical Predictions of Reactivity and Stability

Beyond the HOMO-LUMO gap, quantum chemical calculations provide a suite of descriptors to predict the reactivity and stability of this compound. One of the most useful tools is the Molecular Electrostatic Potential (MEP) map. kbhgroup.in

The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. kbhgroup.in For this molecule, the nitrogen and sulfur atoms of the thiazole ring would likely be electron-rich sites.

Other quantum chemical parameters such as global hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's stability and reactivity. nih.gov These descriptors are invaluable for predicting how the molecule will behave in chemical reactions.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor character can exhibit significant non-linear optical (NLO) properties, making them interesting for applications in optoelectronics. Theoretical calculations are a primary tool for predicting the NLO response of new materials. nih.gov

For this compound, the extended conjugation provided by the biphenyl and thiazole rings suggests potential NLO activity. DFT calculations can be used to compute the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. nih.gov Studies on similar donor-acceptor thiazole systems have shown that the choice of the donor and acceptor groups, the length of the π-conjugation bridge, and even the solvent can significantly influence the hyperpolarizability values. nih.gov Computational screening allows for the efficient design of molecules with enhanced NLO properties.

Computational Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbrieflands.com This technique is instrumental in drug design for predicting how a molecule like this compound might interact with a biological target. nih.gov

The methodology involves several steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, and the ligand's structure is optimized. amazonaws.com

Grid Box Generation: A docking grid is defined around the active site of the protein, specifying the region where the ligand is allowed to bind. amazonaws.com

Docking Simulation: A docking algorithm, such as that used in AutoDock Vina, systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity. amazonaws.com

Analysis of Binding Modes: The resulting poses are analyzed to identify the most likely binding mode. This analysis focuses on the specific intermolecular interactions between the ligand and the protein's amino acid residues. physchemres.org

For this compound, docking studies would predict how the biphenyl and ethylphenyl groups fit into hydrophobic pockets of a target protein and whether the thiazole's nitrogen or sulfur atoms can form hydrogen bonds or other polar interactions. nih.gov The goal is to understand the structural basis of the ligand-target interaction, focusing on binding orientation and key interactions rather than in vivo efficacy. nih.gov

Table 2: Common Interaction Types Predicted by Molecular Docking

| Interaction Type | Description | Potential Groups Involved in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Thiazole nitrogen atom as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Biphenyl and ethylphenyl groups interacting with nonpolar amino acid residues. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Biphenyl and thiazole rings interacting with aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| π-Cation Interactions | A noncovalent interaction between the face of an electron-rich π system and an adjacent cation. | Biphenyl or thiazole ring interacting with a positively charged amino acid residue (e.g., Lysine, Arginine). |

Exploration of Advanced Photophysical and Electrochemical Properties

Investigation of Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of aryl-substituted thiazoles are governed by π-π* and n-π* electronic transitions within the conjugated system. For a compound like 4-(4-biphenylyl)-2-(4-ethylphenyl)thiazole, the extended π-system, encompassing the thiazole (B1198619) ring, the ethylphenyl group, and the biphenyl (B1667301) moiety, is expected to result in absorption bands in the ultraviolet (UV) or near-UV region. The biphenyl group, in particular, is known to contribute to strong absorption.

The emission characteristics, or fluorescence, would be expected to be observed at a longer wavelength than the absorption, following Kasha's rule. The specific wavelengths of maximum absorption (λabs) and emission (λem), as well as the Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular geometry and the electronic nature of the substituents. Without experimental data, any stated values would be purely speculative.

Luminescence Mechanisms and Quantum Yield Determinations

The luminescence of aryl-thiazole derivatives typically arises from the decay of the first excited singlet state (S1) to the ground state (S0). The fluorescence quantum yield (ΦF), a measure of the efficiency of this process, is a critical parameter. It is defined as the ratio of photons emitted to photons absorbed.

For related compounds, quantum yields can range from poor to excellent, influenced by factors such as structural rigidity and the presence of heavy atoms or specific functional groups that can promote non-radiative decay pathways like intersystem crossing to the triplet state. The planarity of the molecule plays a significant role; a more rigid and planar structure often leads to a higher quantum yield by reducing vibrational and rotational modes of non-radiative energy dissipation.

Charge Transfer Dynamics and Redox Potential Analysis

The arrangement of the electron-donating (ethylphenyl) and electron-accepting/π-conjugated (biphenyl-thiazole) moieties suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a process, electron density moves from the donor part of the molecule to the acceptor part. This phenomenon can be studied using solvatochromism, where the absorption and emission spectra shift in response to solvent polarity.

The redox potentials (oxidation and reduction potentials) of the compound could be determined using techniques like cyclic voltammetry. These potentials would provide information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key determinant of the electronic and optical properties of the molecule.

Excited State Lifetime Measurements and Energy Transfer Pathways

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and can be measured using time-resolved fluorescence spectroscopy. For fluorescent organic molecules, lifetimes are typically in the nanosecond range.

The excited-state energy can be dissipated through radiative decay (fluorescence) or non-radiative decay pathways, including internal conversion and intersystem crossing. Furthermore, if other chromophores are present, energy transfer processes such as Förster resonance energy transfer (FRET) or Dexter energy transfer could occur.

Structure-Photophysical Property Relationships (SPR) in Aryl-Substituted Thiazoles

The photophysical properties of aryl-substituted thiazoles are intrinsically linked to their molecular structure. Key relationships include:

Extent of π-Conjugation: Increasing the length of the conjugated system, for example, by replacing a phenyl group with a biphenyl group, generally leads to a bathochromic (red) shift in both the absorption and emission spectra.

Substituent Effects: The electronic nature of the substituents on the aryl rings can significantly modulate the photophysical properties. Electron-donating groups (like the ethyl group) and electron-withdrawing groups can alter the energy levels of the molecular orbitals and influence charge transfer characteristics.

Molecular Rigidity: A more rigid molecular framework tends to enhance fluorescence quantum yield by reducing non-radiative decay pathways. The rotational freedom between the aryl rings and the thiazole core can impact the planarity of the molecule in the excited state, thereby affecting its emission properties.

Intermolecular Interactions and Supramolecular Assembly

Design Principles for Directed Supramolecular Assembly of Thiazole (B1198619) Derivatives

The rational design of supramolecular structures from thiazole-based compounds relies on the predictable nature of non-covalent interactions. The thiazole ring itself, being a five-membered aromatic heterocycle containing both sulfur and nitrogen, provides specific sites for interaction. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in chalcogen bonding. nih.gov The aromatic nature of the thiazole core, along with its substituents, facilitates π-π stacking interactions.

For 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole, the design principles for self-assembly are guided by its distinct structural components:

The Thiazole Core: Acts as a rigid scaffold. Its nitrogen atom is a potential site for hydrogen bonding (e.g., C-H···N interactions), which can direct the orientation of neighboring molecules. researchgate.net

The 4-Biphenyl Group: This large, planar aromatic system is a dominant feature that strongly promotes π-π stacking interactions. These interactions are crucial for organizing the molecules into columns or layered structures.

The interplay between these components—the directional interactions of the thiazole, the extensive stacking of the biphenyl (B1667301) moiety, and the steric/hydrophobic influence of the ethylphenyl group—allows for the controlled formation of complex supramolecular architectures. nih.gov

| Structural Motif | Primary Interaction Type | Expected Role in Assembly |

|---|---|---|

| Thiazole Ring | Hydrogen Bonding (C-H···N), Dipole-Dipole | Provides directionality and structural rigidity. |

| Biphenyl System | π-π Stacking | Drives the formation of one-dimensional stacks or two-dimensional sheets. |

| Ethylphenyl Group | van der Waals, Hydrophobic Interactions | Influences packing efficiency and inter-stack distances. |

Role of Non-Covalent Interactions in Crystal Engineering and Self-Organization

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. nih.gov For thiazole derivatives, a variety of weak, non-covalent forces collectively stabilize the crystal lattice.

The crystal packing of molecules like this compound is expected to be dominated by several key interactions:

π-π Stacking: The extensive aromatic surfaces of the biphenyl and phenyl groups are prone to engage in stacking interactions, where the planar rings align face-to-face or offset. These interactions are a primary driving force for the aggregation of aromatic molecules. nih.gov

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic rings can interact with the electron-rich π-systems of adjacent molecules. Studies on the biphenyl crystal have confirmed that these interactions are significant contributors to crystal stability. nih.gov

Hydrogen Bonds: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···N and C-H···S hydrogen bonds involving the thiazole ring. researchgate.net These interactions, though individually weak, provide crucial directionality to the molecular packing. nih.gov

Computational tools such as Hirshfeld surface analysis are often used to quantify the relative contributions of these different interactions in stabilizing the crystal structure of related thiazole compounds. researchgate.net

| Interaction | Description | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| π-π Stacking | Attraction between aromatic rings. | 2-10 | Major cohesive force for aromatic systems. |

| C-H···π | A C-H bond interacting with a π-system. | 0.5-2.5 | Provides directional packing and stability. nih.gov |

| C-H···N/S | Weak hydrogen bond to thiazole heteroatoms. | 0.5-2.0 | Introduces specificity in molecular orientation. researchgate.netnih.gov |

Solution-Phase Aggregation and Self-Assembly Studies

While no specific studies on the solution-phase aggregation of this compound are publicly available, its structural features suggest a strong tendency to self-assemble under certain conditions. The aggregation process in solution is typically driven by a combination of solvophobic effects and specific intermolecular interactions.

For this compound, aggregation in polar solvents (like water or alcohol mixtures) would likely be promoted by the hydrophobic nature of the large hydrocarbon structure. In such environments, the molecules would tend to cluster to minimize unfavorable interactions with the solvent. This process could lead to the formation of various aggregates, such as nanoparticles or microfibers.

The self-assembly of similar biphenyl-containing molecules has been shown to result in phenomena like aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations.

The driving forces for the solution-phase assembly of this compound would include:

Hydrophobic Effect: In polar solvents, the molecule's low solubility would drive aggregation.

π-π Stacking: The biphenyl and phenyl rings would favor stacking even in solution, initiating the assembly process.

Dipole-Dipole Interactions: The inherent dipole moment of the thiazole ring could contribute to an ordered alignment of molecules within an aggregate.

Studies on related systems, such as the self-assembly of silver(I) complexes with thiazolyl sulfides, demonstrate the ability of the thiazole moiety to coordinate and direct the formation of discrete polynuclear structures in solution. researchgate.net

Host-Guest Chemistry Involving this compound Derivatives

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. semanticscholar.org Common hosts are macrocyclic compounds with well-defined cavities, such as cyclodextrins and calixarenes. semanticscholar.orgtcichemicals.com

There are no specific reports detailing this compound acting as a guest. However, its molecular characteristics make it a prime candidate for encapsulation by suitable hosts.

As a Guest for Cyclodextrins: Cyclodextrins are toroidal molecules made of glucose units, featuring a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The elongated, rigid, and hydrophobic structure of this compound would allow it to fit snugly within the cavity of larger cyclodextrins, such as γ-cyclodextrin. The primary driving force for complexation would be the hydrophobic effect, with van der Waals and potential C-H···π interactions further stabilizing the inclusion complex. nih.gov

As a Guest for Calixarenes: Calixarenes are cup-shaped macrocycles that can also bind neutral guest molecules. tcichemicals.com A deep-cavity calixarene (B151959) could potentially encapsulate the ethylphenyl or part of the biphenyl group of the thiazole derivative. The binding would be stabilized by a combination of hydrophobic and π-π stacking interactions between the guest's aromatic rings and the host's phenolic walls.

The formation of such host-guest complexes could be used to modify the physicochemical properties of this compound, such as increasing its aqueous solubility or protecting it from degradation.

| Host Molecule | Potential Binding Site | Primary Driving Forces | Potential Application |

|---|---|---|---|

| γ-Cyclodextrin | The entire guest molecule or the biphenyl-thiazole portion. | Hydrophobic effect, van der Waals forces. nih.gov | Solubility enhancement. |

| p-tert-Butylcalix[n]arene | Ethylphenyl group or biphenyl terminus. | π-π stacking, C-H···π interactions. trdizin.gov.tr | Molecular recognition, sensing. |

Application Potentials in Advanced Functional Materials Research

Utilization as Active Components in Organic Light-Emitting Diodes (OLEDs)

The thiazole (B1198619) moiety is a fundamental building block in materials designed for OLEDs, valued for its electron-deficient nature and high thermal stability. researchgate.netmdpi.com Thiazole derivatives are versatile, serving as fluorescent emitters, host materials for phosphorescent dopants, and components of thermally activated delayed fluorescence (TADF) materials. researchgate.netktu.edu The extended π-conjugation provided by the biphenyl (B1667301) group in 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole is expected to influence the emission color and charge-transporting properties, making it a candidate for blue-emitting layers, a critical area in display technology. researchgate.netchemrxiv.org

Research on related compounds underscores this potential. For instance, solid-state fluorophores based on thiazole have been investigated as promising materials for white OLEDs (WOLEDs). researchgate.net In one study, a donor–π–acceptor fluorophore incorporating a thieno[3,2-b]thiophene (B52689) (a fused thiophene (B33073) system with similarities to thiazole) π-linker achieved a maximum current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W when used as an emitter. beilstein-journals.org Another study on derivatives of carbazole (B46965) and diphenyl imidazole (B134444) for blue OLEDs reported external quantum efficiencies (EQE) up to 1.1% and high triplet energies, making them suitable as host materials for phosphorescent emitters. mdpi.com These findings suggest that the combination of aromatic groups with a heterocyclic core, as seen in this compound, is a viable strategy for creating efficient OLED materials.

Table 1: Performance of Related Thiazole and Heterocyclic Derivatives in OLEDs

| Compound Type | Application | Max. External Quantum Efficiency (EQE) | Max. Current Efficacy (CE) | Emission Color |

|---|---|---|---|---|

| Carbazole-Benzophenone Host | Green TADF OLED | 25.3% | 70.7 cd/A | Green |

| Carbazole-Thienopyrroledione Emitter | Greenish-Blue OLED | 9.5% | 20.2 cd/A | Greenish-Blue |

| Thieno[3,2-b]thiophene Emitter | Solution-Processed OLED | Not specified | 10.6 cd/A | Not specified |

| Carbazole-Diphenyl Imidazole Emitter | Deep-Blue OLED | 1.1% | 0.8 cd/A | Deep-Blue |

This table presents data for related heterocyclic compounds to illustrate the potential of this structural class in OLED applications.

Investigation in Organic Field-Effect Transistors (OFETs)

The rigid and planar structure of the thiazole ring facilitates efficient intermolecular π–π stacking, a critical factor for high charge carrier mobility in OFETs. rsc.org Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and shown to have narrow band gaps and form ordered molecular arrangements in thin films. rsc.org An OFET device using a step-ladder copolymer containing a thiazole-fused moiety exhibited a hole mobility of 0.05 cm² V⁻¹ s⁻¹. rsc.org

Similarly, a donor-acceptor copolymer based on thiadiazolo[3,4-c]pyridine, which contains a related five-membered heterocycle, was used as the active channel in an OFET, achieving a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹. nih.gov Thieno[3,2-b]thiophene derivatives are also widely studied for OFET applications due to their electron-rich, flat, and delocalized systems. beilstein-journals.org The molecular structure of this compound, combining a stable thiazole core with π-conjugated phenyl and biphenyl groups, suggests it could exhibit favorable semiconducting properties for investigation in OFETs.

Table 2: Performance of Thiazole-Based Polymers in OFETs

| Polymer Type | Highest Mobility (μ) | On/Off Ratio |

|---|---|---|

| Ladder-type Thiazole-fused S,N-heteroacene Copolymer (P3) | 0.05 cm² V⁻¹ s⁻¹ | Not specified |

| Thiadiazolo[3,4-c]pyridine D-A Copolymer (PTBDTPT) | 1.92 x 10⁻² cm² V⁻¹ s⁻¹ | 25 |

| Thiazolo[5,4-d]thiazole-Carbazole Copolymer (PCDTTz) | 3.8 x 10⁻³ cm² V⁻¹ s⁻¹ | Not specified |

This table contains performance data for various thiazole-containing polymers, indicating the potential of this class of materials in transistor applications.

Integration into Organic Photovoltaic (OPV) Devices as Donor or Acceptor Materials

For example, a copolymer based on thiazolo[5,4-d]thiazole (B1587360) and carbazole units achieved a PCE of 4.88% in a bulk heterojunction solar cell. capes.gov.br In another study, new copolymers using benzo[1,2-b:4,5-b′]dithiophene and thieno[3,4-d]thiazole derivatives reached PCEs of up to 4.4%. rsc.org The structural characteristics of this compound, particularly the electron-accepting thiazole core and the extensive conjugation from the biphenyl moiety, make it a plausible candidate for use as either a component in a polymer backbone or as a small molecule donor or acceptor in OPV active layers.

Table 3: Photovoltaic Performance of Thiazole-Containing Polymers in OPVs

| Polymer System | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

|---|---|---|---|---|

| Thiazolo[5,4-d]thiazole-Carbazole Copolymer (PCDTTz) | Donor | 4.88% | Not specified | Not specified |

| Poly(benzo[1,2-b:4,5-b′]dithiophene-alt-thieno[3,4-d]thiazole) | Donor | Up to 4.4% | Not specified | Not specified |

| Thiazole-Based Polymer Donor (PSZ) with BTP-eC9 | Donor | 17.0% (Ternary Cell) | 0.85 V | 26.3 mA/cm² |

This table highlights the efficiency of various thiazole-based polymers in organic solar cells.

Development of Fluorescent Probes and Chemosensors

The thiazole framework is a cornerstone in the design of fluorescent chemosensors for detecting a wide range of analytes, including metal ions and anions. nih.gov The nitrogen and sulfur atoms in the thiazole ring can act as binding sites, and the inherent fluorescence of the conjugated system can be modulated upon interaction with a target analyte. nih.govnih.gov This modulation can occur via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), leading to a "turn-on" or "turn-off" fluorescent response. kfupm.edu.sanih.gov

Numerous studies have demonstrated the efficacy of thiazole derivatives as sensors. A benzothiazole-based probe was developed for the highly selective detection of cysteine, exhibiting a 4725-fold fluorescence enhancement and a detection limit of 32.6 nM. rsc.orgresearchgate.net Another sensor based on 2-(2′-hydroxyphenyl)-4-phenylthiazole showed selective detection of fluoride (B91410) ions by inhibiting the ESIPT process. kfupm.edu.sa The structure of this compound, with its extended aromatic system, provides a strong foundation for developing a fluorescent probe whose emission could be sensitive to the presence of specific analytes.

Table 4: Examples of Thiazole-Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Benzo[d]thiazole Derivative (BT-AC) | Cysteine (Cys) | Tandem Reaction | 32.6 nM |

| 2-(2′-hydroxyphenyl)-4-phenylthiazole | Fluoride ion (F⁻) | Inhibition of ESIPT | Not specified |

| Thiophene-functionalized Benzo[d]-thiazole | Lead ion (Pb²⁺) | Chelation Enhanced Fluorescence | Not specified |

| Benzothiazole AIE Probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | AIE-ESIPT | Not specified |

This table showcases the versatility and high sensitivity of thiazole derivatives in chemosensor applications.

Exploration in Thermoelectric Materials and Other Emerging Organic Electronics

The field of organic thermoelectrics seeks materials that can efficiently convert heat into electricity. Key properties for good thermoelectric performance include a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. While research in organic thermoelectrics is active, the exploration of small molecules like this compound for this purpose is not well-documented in existing literature. Most research on high-performance thermoelectrics has traditionally focused on inorganic materials like bismuth telluride. google.com

However, the broader field of emerging organic electronics offers other potential avenues. For instance, thiazole-linked covalent organic frameworks (COFs) have been investigated as advanced materials for energy storage, specifically in lithium-sulfur batteries. researchgate.netnih.gov A thiazole-linked COF was shown to act as a stable cathode material, exhibiting high capacity and long-term stability. nih.gov This demonstrates that the robust, electronically active nature of the thiazole unit can be exploited in applications beyond conventional optoelectronics, suggesting that materials like this compound could be explored for novel functions in next-generation electronic devices.

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| P3 | Step-ladder copolymer from thiazole-fused S,N-heteroacene and diketopyrrolopyrrole |

| PTBDTPT | poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)- mdpi.comnih.govnih.govthiadiazolo[3,4-c]pyridine] |

| PCDTTz | Poly(carbazole-alt-thiazolo[5,4-d]thiazole) |

| PSZ | Polymer of 4-methyl thiazole and benzodithiophene |

| BTP-eC9 | A non-fullerene acceptor derivative of Y6 |

| BT-AC | 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate |

| BT-BO | 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole |

Fundamental Studies in Chemical Reactivity and Catalysis

Role of 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole as a Ligand in Transition Metal Catalysis

The utility of heterocyclic compounds as ligands for transition metals is a cornerstone of modern catalysis. Thiazole (B1198619) derivatives, in particular, have been investigated for their ability to coordinate with various metals, leading to catalytically active species. The nitrogen atom in the thiazole ring is a primary site for metal coordination, and the substituents on the ring can significantly influence the electronic and steric properties of the resulting metal complex. cdnsciencepub.com

The structure of this compound suggests its potential as a bidentate ligand. It is analogous to the well-studied 2-phenylpyridine (B120327) and 4-phenyl-1,3-thiazole systems, which are known to coordinate to metals like palladium(II). cdnsciencepub.comscholaris.ca Coordination is expected to occur through the thiazole ring's nitrogen atom and a C-H activation at the ortho-position of one of the phenyl rings, forming a stable five-membered metalloheterocycle. cdnsciencepub.comscholaris.caresearchgate.net This mode of binding creates a monoanionic ligand and a stable organometallic complex. cdnsciencepub.com

Complexes formed from such ligands have demonstrated significant catalytic activity. For instance, palladium(II) complexes bearing phenylthiazole ligands have been successfully employed as catalysts in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comresearchgate.netcdnsciencepub.com These catalysts have shown remarkable tolerance to a wide array of functional groups, including carbonyls, amines, and phenols, highlighting their robustness and versatility. cdnsciencepub.comresearchgate.net The thiazole nitrogen in these ligands is noted to be more basic than the nitrogen in pyridine, which can affect the electronic properties of the metal center. scholaris.ca The specific biphenylyl and ethylphenyl groups in this compound would further modulate these properties, potentially influencing catalytic efficiency and selectivity.

Studies on various thiazole-based ligands have revealed their capacity to form stable complexes with a range of transition metals, including cobalt(II), nickel(II), and copper(II). researchgate.netdiscoveryjournals.org In many of these complexes, the thiazole ligand coordinates in a bidentate fashion through the ring's sulfur atom and the nitrogen of an attached imino group, resulting in an octahedral geometry around the metal center. researchgate.net The potential for this compound to act as a ligand is thus supported by a substantial body of research on related structures.

| Ligand Class | Transition Metal | Coordination Mode | Catalytic Application/Significance | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,3-thiazole derivatives | Palladium(II) | Bidentate (N from thiazole, C from phenyl ring) | Suzuki-Miyaura aryl cross-coupling reactions | cdnsciencepub.comresearchgate.netcdnsciencepub.com |

| 2-Imino-4-phenylthiazole derivatives | Cobalt(II), Copper(II), Nickel(II) | Bidentate (N from imine, S from thiazole) | Formation of octahedral complexes | researchgate.net |

| 2-Amino-4-(p-hydroxyphenyl)thiazole | Copper(II), Cobalt(II), Nickel(II) | Bidentate (N from amino group, S from thiazole) | Formation of octahedral complexes with potential antifungal activity | discoveryjournals.org |

| Thiazolo[5,4-d]thiazole (B1587360) derivatives | Lanthanides (Nd, Sm, Eu) | Bidentate (N,O-chelating) | Luminescent materials via antenna effect | mdpi.com |

Mechanistic Investigations of Reactions Involving the Thiazole Ring System

Understanding the reaction mechanisms involving the thiazole ring is crucial for designing new synthetic methodologies and catalysts. A key mechanistic feature observed with ligands like 4-phenyl-1,3-thiazole is the metal-mediated C-H activation. cdnsciencepub.comscholaris.ca When coordinating to a metal such as palladium, the C-H bond at the ortho-position of the phenyl substituent is cleaved, leading to the formation of a direct metal-carbon bond. This process, often a critical step in catalytic cycles, transforms the neutral ligand into a monoanionic, bidentate chelator. scholaris.ca

The reactivity of the thiazole ring itself is also a subject of study. Electrophilic substitution reactions on thiazoles, such as halogenation or nitration, typically occur at the 5-position due to the directing effect of the ring's nitrogen atom. numberanalytics.com However, the specific substituents on the ring, like the biphenylyl and ethylphenyl groups in the target compound, can influence the regioselectivity of such reactions.

Mechanistic studies have also explored C-H functionalization catalyzed by various metals. For instance, nickel-catalyzed reactions can proceed through several mechanisms, including oxidative addition, base-assisted nickelation of C-H bonds, or a ligand-to-ligand hydrogen transfer (LLHT) process. researchgate.net These investigations provide a framework for understanding how the C-H bonds on the aromatic rings of this compound might be activated and functionalized. Similarly, iron-catalyzed C-C coupling reactions have been explored as a less toxic alternative to palladium-based systems. nih.govnih.gov Mechanistic studies in this area suggest that an iron-oxo species may be responsible for activating C-H bonds, although it has been determined that certain dimeric iron complexes are off-cycle species that can reduce catalytic efficiency. nih.govnih.gov

| Reaction Type | Metal Catalyst (Example) | Key Mechanistic Feature | Significance | Reference |

|---|---|---|---|---|

| Ligand Chelation | Palladium(II) | C-H activation at the ortho-position of the 4-phenyl group | Forms a stable five-membered metallacycle, crucial for catalytic activity | cdnsciencepub.comscholaris.ca |

| C-H Alkylation | Cobalt | Switch between linear-selective ligand-to-ligand hydrogen transfer (LLHT) and branched-selective base-assisted internal electrophilic-type substitution (BIES) | Allows for programmable control over product regioselectivity | researchgate.net |

| C-H/N-H Annulation | Nickel | Oxidative annulation involving C-H and N-H bonds | Synthesis of fused heterocyclic systems like isoquinolinones | researchgate.net |

| C-C Coupling | Iron(II) | Proposed activation of C-H bond by an Fe-O species | Provides a pathway for cheaper and less toxic cross-coupling reactions | nih.gov |

Derivatization for Modulated Reactivity and Enhanced Catalytic Performance

The strategic derivatization of a core molecular structure is a powerful tool for fine-tuning its properties. For this compound, derivatization can be employed to modulate its reactivity and enhance its performance as a ligand in catalysis. The ease of diversification is a known advantage of the thiazole ring system. cdnsciencepub.com

Modifications can be made at several positions. For example, introducing different substituents onto the phenyl or biphenylyl rings can alter the electronic properties (electron-donating or electron-withdrawing character) and steric bulk of the ligand. These changes directly impact the stability and reactivity of the corresponding metal complex. A modular approach to ligand synthesis, where different components can be easily combined, allows for the rapid generation of a library of ligands to screen for optimal catalytic activity. thieme-connect.de

The functionalization of the thiazole ring itself is another avenue for derivatization. Methodologies for the C-H functionalization and arylation of thiazole moieties have been developed, enabling the synthesis of more complex structures like dimers and triads. acs.org Such modifications can lead to materials with altered optical and electrochemical properties, which is relevant for applications in organic electronics and could also influence catalytic behavior. acs.org Studies on other 2,4-disubstituted thiazole derivatives have shown that altering the length and bulk of side chains can significantly impact biological activity, a principle that extends to catalytic performance where ligand-substrate interactions are key. nih.gov By systematically modifying the structure of this compound, it is possible to develop new catalysts with superior activity, selectivity, and stability for a variety of chemical transformations.

| Parent Scaffold | Derivatization Strategy | Observed Effect/Goal | Reference |

|---|---|---|---|

| Thiazole-Semicoronenediimides (TsCDI) | C-H arylation of the thiazole moiety | Synthesis of dimers and triads with modified optical and electrochemical properties for potential use as organic semiconductors | acs.org |

| Triazole-based monophosphines | Combinatorial synthesis from readily available precursors | Adjustment of catalytic activity for specific reactions like amination and Suzuki-Miyaura cross-coupling | thieme-connect.de |

| 2,4-Disubstituted thiazoles | Variation of hydrophobic side chain length and bulk | Enhanced biological activity in regulating cell differentiation | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Multi-step synthesis to add various functional groups | Development of potent anti-inflammatory agents by inhibiting COX/LOX pathways | frontiersin.org |

Advanced Analytical Methodologies for Compound Characterization and Detection

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Trace Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the purity assessment and trace analysis of organic compounds like 4-(4-Biphenylyl)-2-(4-ethylphenyl)thiazole.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds. In the context of this compound, a reversed-phase HPLC method would be the standard approach for separation. The biphenyl (B1667301) and ethylphenyl moieties contribute to the compound's hydrophobicity, making it well-suited for retention on a C18 or a biphenyl stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a gradient elution to ensure adequate separation from any impurities.

Following chromatographic separation, mass spectrometry provides detailed structural information. Electrospray ionization (ESI) is a common ionization technique for such compounds, producing a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways, which is crucial for structural confirmation and for developing sensitive and selective quantitative methods using multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS analysis could be feasible, potentially at high temperatures. Electron ionization (EI) is the most common ionization method in GC-MS, which would likely lead to extensive fragmentation of the molecule. The fragmentation pattern would be characteristic of the compound, with expected cleavages at the ethyl group, the biphenyl linkage, and the thiazole (B1198619) ring. The molecular ion peak may be observed, but its intensity could be low due to the extensive fragmentation.

Table 1: Illustrative LC-MS Parameters for the Analysis of a Structurally Similar Biphenyl-Thiazole Compound

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-500) and MS/MS |

| Precursor Ion (Illustrative) | [M+H]⁺ |

| Product Ions (Illustrative) | Dependent on MS/MS fragmentation |

Note: The data in this table is illustrative for a compound structurally similar to this compound and is intended to provide a general example of typical analytical parameters.

Application of Electrophoretic Methods for Separation and Characterization of Derivatives

Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field. Capillary electrophoresis (CE) is a high-resolution technique that can be applied to the analysis of charged derivatives of this compound.

For the parent compound, which is neutral, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE technique. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. The differential partitioning, combined with the electroosmotic flow, allows for the separation of neutral compounds.

For the separation of charged derivatives, Capillary Zone Electrophoresis (CZE) is the method of choice. CZE separates ions based on their charge-to-size ratio. The electrophoretic mobility of an ion is influenced by its charge, size, and the viscosity of the buffer. By controlling the pH of the buffer, the charge of ionizable derivatives can be manipulated to optimize separation.

Table 2: Representative Capillary Electrophoresis Conditions for the Separation of Aromatic Heterocyclic Compounds

| Parameter | Value |

| CE System | Capillary Electrophoresis System |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM sodium borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV detection at 254 nm |

Note: The data in this table is representative for the analysis of aromatic heterocyclic compounds and is not specific to this compound.

Spectrophotometric and Fluorimetric Assays for Quantification in Research Matrices

Spectrophotometric and fluorimetric assays offer sensitive and cost-effective methods for the quantification of this compound, particularly in research matrices where high-throughput analysis is required.

Spectrophotometry , based on the absorption of ultraviolet-visible (UV-Vis) light, can be used for quantification. The extensive conjugation provided by the biphenyl and thiazole moieties is expected to result in strong UV absorption. A UV-Vis spectrum would likely show characteristic absorption maxima, and the absorbance at a specific wavelength can be used for quantification based on the Beer-Lambert law. The choice of solvent can influence the position and intensity of the absorption bands.